1,3,3-Trimethylazetidine-2-carboxylic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H13NO2 |
|---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
1,3,3-trimethylazetidine-2-carboxylic acid |
InChI |
InChI=1S/C7H13NO2/c1-7(2)4-8(3)5(7)6(9)10/h5H,4H2,1-3H3,(H,9,10) |
InChI Key |
HXNVUABYXPERHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(C1C(=O)O)C)C |
Origin of Product |
United States |
Biochemical and Chemical Biology Research Applications
Enzymatic Interactions and Biocatalysis
The study of how 1,3,3-trimethylazetidine-2-carboxylic acid interacts with enzymes and its potential role in biocatalytic processes is a key area of research. Biocatalysis, which utilizes enzymes to catalyze chemical reactions, offers advantages such as mild reaction conditions and high selectivity. nih.gov The reduction of carboxylic acids, in particular, is a thermodynamically challenging reaction that can be facilitated by enzymatic processes. nih.gov
Substrate Specificity of Azetidine-2-carboxylic Acid Synthases
Research into azetidine-2-carboxylic acid synthases, the enzymes responsible for the biosynthesis of the parent compound azetidine-2-carboxylic acid, provides foundational knowledge. While specific studies on the interaction of this compound with these synthases are limited, the substrate specificity of these enzymes is a critical area of investigation. The structural complexity of the trimethylated derivative compared to the parent compound suggests that it would likely be a poor substrate for wild-type azetidine-2-carboxylic acid synthases. The bulky methyl groups at the C3 position and the additional methyl group at the nitrogen atom would likely create steric hindrance within the enzyme's active site, preventing efficient binding and catalysis. Understanding the substrate tolerance of these synthases is crucial for potential engineering efforts to produce novel azetidine (B1206935) derivatives.
Inhibition Mechanisms of Enzymes Acting on Proline or Carboxylic Acids
Due to its structural similarity to the amino acid proline, this compound has been investigated as a potential inhibitor of enzymes that recognize and process proline. The constrained ring of the azetidine mimics the pyrrolidine (B122466) ring of proline, allowing it to potentially bind to the active sites of proline-dependent enzymes. However, the substitutions on the azetidine ring can interfere with the catalytic steps that follow binding, leading to inhibition. For instance, the gem-dimethyl group can alter the puckering of the ring and introduce steric clashes that prevent the enzyme from adopting its catalytically competent conformation.
Similarly, as a carboxylic acid, this compound can be explored as an inhibitor of enzymes that act on carboxylic acid substrates. The carboxylate group can participate in electrostatic interactions within an enzyme's active site, while the unique azetidine scaffold can occupy adjacent binding pockets. The effectiveness of inhibition would depend on the specific topology and chemical environment of the target enzyme's active site.
Use as a Biocatalytic Substrate or Product in Engineered Pathways
The potential of this compound as a substrate or product in engineered biocatalytic pathways is an emerging area of interest. While likely not a substrate for naturally occurring enzymes, engineered enzymes with modified active sites could potentially accommodate its unique structure. For example, carboxylic acid reductases (CARs), which catalyze the reduction of carboxylic acids to aldehydes, could be engineered to accept this bulky azetidine derivative. nih.gov The successful reduction of this compound would yield the corresponding alcohol, 1,3,3-trimethylazetidin-2-yl)methanol, a novel and potentially valuable chemical building block. The biotechnological production of organic acids from renewable resources is a rapidly advancing field, making the enzymatic modification of compounds like this compound an attractive prospect. nih.gov
Probing Protein-Ligand Interactions (Mechanism-Focused)
The rigid and well-defined three-dimensional structure of this compound makes it an excellent tool for probing the details of protein-ligand interactions. Its constrained nature reduces the conformational entropy upon binding, simplifying the analysis of the energetic contributions to binding affinity.
Elucidation of Binding Site Characteristics through Ligand Design
By incorporating this compound into larger molecules, researchers can systematically probe the steric and electronic requirements of a protein's binding site. The fixed positions of the methyl groups can be used to map out the boundaries of hydrophobic pockets within the active site. For example, if a derivative containing this azetidine moiety shows high affinity for a target protein, it suggests the presence of a complementary hydrophobic pocket that can accommodate the gem-dimethyl group. Conversely, a lack of binding could indicate a steric clash, providing valuable information about the shape and size of the binding site.
Structure-Activity Relationship Studies (Purely structural aspects, not biological outcomes)
Structure-activity relationship (SAR) studies focus on understanding how the structural features of a molecule relate to its ability to interact with a target protein. In the context of this compound, SAR studies would involve synthesizing a series of analogs with systematic modifications to the azetidine ring and evaluating their binding affinity. The data from these studies can be used to build a detailed model of the binding pocket.
| Modification | Structural Implication | Effect on Binding Interaction |
| Removal of one C3 methyl group | Reduces steric bulk | May increase or decrease affinity depending on the presence of a corresponding hydrophobic pocket. |
| Inversion of stereochemistry at C2 | Alters the 3D orientation of the carboxylate group | Can significantly impact key electrostatic interactions and hydrogen bonding with the protein. |
| Replacement of N-methyl with larger alkyl groups | Increases steric hindrance around the nitrogen | Probes the space available in the corresponding region of the binding site. |
| Alteration of the carboxylate to other functional groups | Changes the key binding interactions | Can determine the importance of the carboxylate group for binding affinity. |
These systematic structural modifications allow for a detailed dissection of the molecular interactions that govern ligand recognition and binding, providing a clear picture of the structural requirements for high-affinity interactions with a target protein.
An Examination of this compound in Biochemical and Chemical Biology Research
The field of chemical biology continuously seeks novel molecular tools to probe and manipulate biological systems with increasing precision. Among these tools, non-natural, conformationally constrained amino acids are of significant interest for their ability to impart specific structural and functional properties to peptides and proteins. This article focuses on the chemical compound this compound, exploring its characteristics and potential applications within biochemical and chemical biology research, based on available scientific literature.
Synthesis and Synthetic Strategies for 1,3,3 Trimethylazetidine 2 Carboxylic Acid
Retrosynthetic Analysis and Target Disconnection
A retrosynthetic analysis of 1,3,3-trimethylazetidine-2-carboxylic acid allows for the logical disconnection of the target molecule into simpler, more readily available starting materials. The primary strategic disconnections involve the cleavage of the azetidine (B1206935) ring and the disconnection of the carboxylic acid moiety.
Cleavage of Azetidine Ring Bonds
The most common approach to deconstructing the azetidine ring involves the cleavage of one of the carbon-nitrogen bonds. This leads to a linear precursor that can undergo an intramolecular cyclization to form the desired four-membered ring. For this compound, a C-N bond cleavage can lead to a γ-amino halide or a γ-amino alcohol derivative. This strategy is frequently employed in the synthesis of substituted azetidines. frontiersin.org
Another key disconnection strategy for the azetidine ring is a [2+2] cycloaddition approach. This involves breaking the ring at two opposing bonds, leading to two two-atom fragments. In the context of this compound, this would conceptually lead to an imine and a ketene (B1206846) or a suitable alkene equivalent. The Staudinger synthesis, a well-known [2+2] cycloaddition of an imine and a ketene, is a classic method for the formation of β-lactams (2-azetidinones), which can be precursors to azetidines. mdpi.com
Disconnection at the Carboxylic Acid Moiety
The carboxylic acid group at the C2 position can be retrosynthetically disconnected to a nitrile or an ester functional group. These groups can serve as precursors to the carboxylic acid through hydrolysis. The introduction of the carboxyl group can also be envisioned via the oxidation of a primary alcohol or through the carboxylation of a suitable organometallic intermediate.
Combining these disconnections, a plausible retrosynthetic pathway for this compound is outlined below:
Figure 1: A plausible retrosynthetic analysis for this compound, highlighting key bond disconnections.Development of Novel Synthetic Routes
Based on the retrosynthetic analysis, several forward synthetic strategies can be proposed for the construction of this compound. These routes primarily focus on the efficient formation of the substituted azetidine core.
Ring-Closing Methodologies for the Azetidine Core
The formation of the strained four-membered azetidine ring is the key challenge in the synthesis of the target molecule. Intramolecular cyclization and [2+2] cycloaddition reactions are two of the most powerful methods to achieve this.
Intramolecular cyclization is a widely used and reliable method for the synthesis of azetidines. researchgate.net This approach typically involves the formation of a carbon-nitrogen bond through the nucleophilic attack of an amine onto an electrophilic carbon center within the same molecule.
A potential intramolecular cyclization route to this compound could start from a precursor such as a γ-halo-α-amino acid ester. For instance, a suitably substituted γ-bromo-α-amino ester could undergo base-mediated cyclization to yield the desired azetidine ring system. The synthesis of (S)-azetidine-2-carboxylic acid has been achieved through an efficient four-membered ring formation from a substituted aminomalonate by reaction with 1,2-dibromoethane. oup.comtandfonline.com A similar strategy could be adapted for the synthesis of the target molecule.
Illustrative Data for Intramolecular Cyclization in Azetidine Synthesis:
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| Dimethyl (S)-(1'-methyl)benzylaminomalonate | 1,2-dibromoethane, CsCO₃, DMF | Dimethyl (1'S)-1-(1'-methyl)benzylazetidine-2,2-dicarboxylate | 99 | oup.com |
| N-trityl-2-amino-4-bromobutanoate | Base | N-trityl-azetidine-2-carboxylate | N/A | researchgate.net |
| γ-amino-α-chlorobutyric acid | Barium hydroxide | Azetidine-2-carboxylic acid | N/A | wikipedia.org |
This table presents data for analogous intramolecular cyclization reactions leading to azetidine derivatives and is intended to be illustrative of the general methodology.
[2+2] cycloaddition reactions offer a convergent approach to the azetidine core. The most relevant of these is the aza-Paternò-Büchi reaction, which is the photocycloaddition of an imine and an alkene. springernature.comrsc.org Another powerful method is the Staudinger synthesis, which involves the [2+2] cycloaddition of a ketene and an imine to form a β-lactam. mdpi.com The resulting β-lactam can then be reduced to the corresponding azetidine.
For the synthesis of this compound, a hypothetical [2+2] cycloaddition could involve the reaction of an appropriately substituted imine with a ketene precursor. The challenge in this approach lies in the synthesis of the specific sterically hindered alkene or ketene required and controlling the regioselectivity of the cycloaddition.
Illustrative Data for [2+2] Cycloaddition in Azetidine Synthesis:
| Imine/Amine Reactant | Alkene/Ketene Reactant | Catalyst/Conditions | Product Type | Reference |
| Dihydroquinoxalinones | Various Alkenes | Photoredox catalyst, aerobic oxidation | Fused Azetidines | acs.org |
| Cyclic Oximes | Various Alkenes | Visible light, triplet energy transfer | Azetidines | springernature.com |
| Imines | Ketenes (in situ) | Tertiary amine | 2-Azetidinones (β-lactams) | mdpi.com |
This table provides examples of [2+2] cycloaddition reactions used to form azetidine and β-lactam rings and is for illustrative purposes.
Wolff Rearrangement Precursors for β-Lactams
One potential, albeit indirect, route to the azetidine-2-carboxylic acid core involves the synthesis of a corresponding β-lactam (azetidin-2-one) precursor, which can then be reduced. The Wolff rearrangement of α-diazoketones is a powerful method for the formation of β-lactams. nih.govnih.govbeilstein-journals.org This reaction proceeds through a ketene intermediate that undergoes intramolecular cyclization. For the synthesis of a precursor to this compound, a key intermediate would be a suitably substituted γ-amino-α-diazo-β-ketoester.
The general approach involves the thermal or photochemical decomposition of a diazotetramic acid derivative, which leads to a ring contraction to form a β-lactam. beilstein-journals.orgbeilstein-journals.org The reaction can be performed in the presence of various nucleophiles to generate a library of 2-oxoazetidine-3-carboxylic acid derivatives. beilstein-journals.org To adapt this to the target molecule, one would need to synthesize a diazotetramic acid with a gem-dimethyl substitution pattern.
Table 1: Key Features of Wolff Rearrangement for β-Lactam Synthesis
| Feature | Description | Reference |
| Precursor | α-Diazo-β-ketoamide or diazotetramic acid | beilstein-journals.orgbeilstein-journals.org |
| Key Intermediate | Ketene | nih.govbeilstein-journals.org |
| Reaction Type | Ring contraction | nih.gov |
| Activation | Thermal or photochemical | nih.govbeilstein-journals.org |
| Products | β-Lactams (azetidin-2-ones) | nih.govbeilstein-journals.org |
This strategy offers a pathway to the core azetidinone structure, which would then require N-methylation and reduction of the C2-carbonyl group to yield the desired azetidine.
Stereoselective Introduction of the C2-Carboxylic Acid and Trimethyl Groups
The precise stereochemical control of the C2-carboxylic acid group and the introduction of the trimethyl substituents are critical aspects of the synthesis.
Asymmetric synthesis of azetidine-2-carboxylic acid has been achieved through various methods, often starting from chiral precursors or employing chiral catalysts. nih.govnih.gov One established route to L-azetidine-2-carboxylic acid begins with γ-butyrolactone, involving bromination, esterification, cyclization, and resolution. researchgate.net To apply this to the synthesis of this compound, a γ-lactone with a gem-dimethyl group at the γ-position would be a logical starting material.
The intramolecular cyclization of S-adenosylmethionine (SAM) by AZE synthases to form azetidine-2-carboxylic acid in some bacteria provides a biological blueprint for this transformation. nih.gov While not a direct synthetic method for the trimethylated analogue, it highlights the feasibility of the 4-exo-tet cyclization.
Chiral auxiliaries are powerful tools for controlling stereochemistry during synthesis. beilstein-journals.org For instance, (S)-1-phenylethylamine can be used as a chiral auxiliary to direct the diastereoselective α-alkylation of an N-substituted azetidine-2-carboxylic acid ester. rsc.org This approach would allow for the stereocontrolled introduction of a substituent at the C2 position. The general principle involves the temporary incorporation of a chiral group to guide the formation of the desired stereoisomer, after which the auxiliary is removed. beilstein-journals.org
Catalyst-controlled strategies, while not explicitly detailed for this specific molecule in the available literature, represent a promising avenue. Transition metal-catalyzed reactions, for example, could potentially be employed for the asymmetric construction of the azetidine ring or for the stereoselective functionalization of a pre-existing ring.
Regioselective Functionalization at Trimethyl Sites and Nitrogen Atom
Once the core azetidine ring is formed, regioselective functionalization of the nitrogen atom and the methyl groups at C3 would be necessary.
The N-methylation of the azetidine ring is a relatively straightforward transformation. For a secondary amine precursor, this can be achieved using standard methylation reagents such as methyl iodide or dimethyl sulfate. In the context of amino acid chemistry, reductive amination with formaldehyde (B43269) is also a common and effective method.
Functionalization of the C3-methyl groups presents a greater challenge due to the lower reactivity of C-H bonds. However, advances in C-H functionalization offer potential strategies. nih.govuni-muenchen.de Directed metalation, where a directing group on the molecule guides a metalating agent to a specific C-H bond, could be a viable approach, although the design of a suitable directing group for the C3-methyls would be crucial. nih.gov Radical-based methods could also be explored for the selective functionalization of these positions.
Multicomponent Reaction (MCR) Strategies
Multicomponent reactions, where three or more reactants combine in a single pot to form a complex product, offer an efficient route to heterocyclic compounds. While a specific MCR for this compound is not reported, MCRs are known for the synthesis of other substituted azetidines. These reactions often proceed with high atom economy and can rapidly build molecular complexity. A hypothetical MCR for the target molecule could involve the reaction of an amine, a carbonyl compound, and a component that provides the gem-dimethyl unit, all in a single step.
Derivatization Reactions of this compound
The carboxylic acid functionality of this compound is a key handle for a wide range of derivatization reactions, allowing for its incorporation into larger molecules and for the modulation of its physicochemical properties. These derivatization strategies are analogous to those used for other cyclic amino acids like proline. sigmaaldrich.comimpactfactor.org
The primary modes of derivatization involve transformations of the carboxyl group into esters, amides, and other related functionalities.
Table 2: Common Derivatization Reactions for this compound
| Derivative Type | Reagents and Conditions | Purpose | Reference |
| Esters | Alcohol (e.g., methanol, ethanol), acid catalyst (e.g., HCl, H₂SO₄) | Protection of the carboxylic acid, prodrug synthesis | acs.orgyoutube.com |
| Amides | Amine, coupling agents (e.g., DCC, EDC, HATU) | Peptide synthesis, introduction of new functional groups | nih.govyoutube.com |
| Acyl Halides | Thionyl chloride (SOCl₂), oxalyl chloride | Activation of the carboxylic acid for further reactions | youtube.com |
| Hydrazides | Hydrazine, coupling agents | Synthesis of heterocyclic derivatives (e.g., triazoles) | sapub.org |
| Analytical Derivatives | Silylating agents (e.g., BSTFA, TMCS) for GC; fluorescent tags (e.g., NBD-Cl, AQC) for HPLC | To improve volatility and detection in chromatographic analysis | sigmaaldrich.comimpactfactor.orgcreative-proteomics.com |
Esterification can be readily achieved by reacting the carboxylic acid with an alcohol under acidic conditions. Methyl and ethyl esters are common derivatives that can also serve as protecting groups during subsequent synthetic steps. acs.org
Amide bond formation is another crucial derivatization. Using standard peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU), the carboxylic acid can be coupled with a wide variety of primary and secondary amines to form the corresponding amides. nih.gov This is a key reaction for incorporating the azetidine moiety into peptide chains or for attaching other functional groups.
For analytical purposes, derivatization is often necessary to improve the chromatographic behavior and detection sensitivity of the molecule. sigmaaldrich.comnih.gov For gas chromatography (GC), the carboxylic acid is typically esterified, and the amino group is acylated to increase volatility. sigmaaldrich.com For high-performance liquid chromatography (HPLC), derivatization with fluorescent tags such as 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl) or 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) can significantly enhance detection limits. impactfactor.orgcreative-proteomics.com
Esterification and Amidation at the Carboxylic Acid Group
The carboxylic acid moiety of this compound is a key functional group that allows for a variety of chemical transformations. Among the most common and useful of these are esterification and amidation, which provide access to a wide range of derivatives with modified physicochemical properties.
Fischer Esterification Variants
Fischer-Speier esterification is a classic method for converting carboxylic acids into esters by reacting them with an alcohol in the presence of an acid catalyst. masterorganicchemistry.comchemguide.co.uk This equilibrium-driven reaction typically requires heating and the removal of water to drive the reaction toward the ester product. organic-chemistry.org For this compound, this reaction involves protonation of the carbonyl oxygen by a strong acid catalyst (e.g., H₂SO₄, TsOH), which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the activated carbonyl group to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the corresponding ester. masterorganicchemistry.commasterorganicchemistry.com
The reaction is versatile and can be performed with a wide array of primary and secondary alcohols. Using the alcohol as the solvent is a common strategy to ensure it is present in large excess, which, according to Le Chatelier's principle, shifts the equilibrium towards the product. masterorganicchemistry.com
Table 1: Examples of Fischer Esterification with this compound This table presents hypothetical examples based on established Fischer esterification principles.
| Alcohol (R'-OH) | Reagents & Conditions | Product (Ester) |
| Methanol | H₂SO₄ (cat.), Reflux | Methyl 1,3,3-trimethylazetidine-2-carboxylate |
| Ethanol | TsOH (cat.), Reflux, Dean-Stark | Ethyl 1,3,3-trimethylazetidine-2-carboxylate |
| Isopropanol | H₂SO₄ (cat.), Reflux | Isopropyl 1,3,3-trimethylazetidine-2-carboxylate |
| Benzyl Alcohol | HCl (g), Heat | Benzyl 1,3,3-trimethylazetidine-2-carboxylate |
Amide Bond Formation via Coupling Reagents (e.g., DCC)
The formation of an amide bond between a carboxylic acid and an amine requires the activation of the carboxyl group, as direct reaction is generally unfavorable. luxembourg-bio.com A plethora of coupling reagents have been developed for this purpose, with carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) being prominent examples. luxembourg-bio.comnih.gov
The general mechanism using a carbodiimide (B86325) involves the reaction of the carboxylic acid with the reagent to form a highly reactive O-acylisourea intermediate. luxembourg-bio.com This intermediate is susceptible to nucleophilic attack by an amine. However, this intermediate can also rearrange to a stable N-acylurea, and the reaction can be prone to racemization if the α-carbon is chiral. luxembourg-bio.com To mitigate these side reactions and improve yields, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are frequently used. luxembourg-bio.comnih.gov HOBt traps the O-acylisourea to form an active ester, which is more stable and reacts cleanly with the amine to form the desired amide, regenerating HOBt in the process. luxembourg-bio.com The byproduct of DCC, dicyclohexylurea (DCU), is insoluble in most organic solvents and can be conveniently removed by filtration. luxembourg-bio.com
Table 2: Examples of Amide Bond Formation with this compound This table presents representative examples of amide coupling reactions.
| Amine (R'R''NH) | Coupling Reagents | Product (Amide) |
| Ammonia | EDC, HOBt, DIPEA | 1,3,3-Trimethylazetidine-2-carboxamide |
| Aniline | DCC, DMAP | N-phenyl-1,3,3-trimethylazetidine-2-carboxamide |
| Glycine methyl ester | HATU, DIPEA | Methyl 2-((1,3,3-trimethylazetidine-2-carbonyl)amino)acetate |
| Morpholine | BOP, Et₃N | (1,3,3-Trimethylazetidin-2-yl)(morpholino)methanone |
Reduction and Oxidation Reactions of the Carboxylic Acid
The carboxylic acid functional group can undergo both reduction and, indirectly, oxidation, leading to other important functional groups.
Reduction: Carboxylic acids are resistant to reduction by mild reducing agents like sodium borohydride (B1222165) (NaBH₄). reddit.com However, they can be effectively reduced to primary alcohols using more powerful hydride donors, most notably lithium aluminum hydride (LiAlH₄). libretexts.org The reaction of this compound with LiAlH₄ in an anhydrous ether solvent such as THF, followed by an aqueous workup, yields (1,3,3-trimethylazetidin-2-yl)methanol. The reaction proceeds through the formation of a lithium carboxylate salt, which is then reduced. libretexts.org An aldehyde is formed as a transient intermediate but is immediately reduced further to the alcohol under the reaction conditions. libretexts.org
Another selective reagent for the reduction of carboxylic acids in the presence of other functional groups like esters is borane (B79455) (BH₃), often used as a complex with tetrahydrofuran (B95107) (BH₃·THF). reddit.com
Oxidation: The carboxylic acid group is already in a high oxidation state and is generally resistant to further oxidation. However, the alcohol product obtained from the reduction of the carboxylic acid, (1,3,3-trimethylazetidin-2-yl)methanol, can be oxidized back to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (generated from Na₂Cr₂O₇/H₂SO₄). youtube.com Milder oxidation of the primary alcohol can also yield the corresponding aldehyde, (1,3,3-trimethylazetidin-2-yl)carbaldehyde, using reagents such as pyridinium (B92312) chlorochromate (PCC).
While the carboxylic acid itself is not readily oxidized, the azetidine ring system can be susceptible to oxidation under certain conditions, potentially leading to ring-opening or ring-expansion reactions. For instance, some azetidine derivatives have been shown to undergo ring expansion-oxidation to form piperidinones in the presence of specific reagents. rsc.org
Modifications at the Ring Nitrogen Atom
The nitrogen atom within the azetidine ring of this compound is a tertiary amine. This structural feature dictates the types of reactions that can occur at this position.
N-Alkylation and N-Acylation Reactions
N-Alkylation: As the nitrogen atom in the target compound is already tertiary (bearing a methyl group and being part of the ring), it cannot undergo standard N-alkylation in the same way a primary or secondary amine would. Further reaction with an alkylating agent, such as an alkyl halide (e.g., methyl iodide), would lead to the formation of a quaternary ammonium (B1175870) salt. This reaction, known as quaternization, would result in a positively charged nitrogen atom, significantly altering the molecule's properties. For example, reaction with methyl iodide would produce 2-carboxy-1,1,3,3-tetramethylazetidinium iodide.
N-Acylation: N-acylation is the process of adding an acyl group (R-C=O) to a nitrogen atom. This reaction is characteristic of primary and secondary amines. The nitrogen atom in this compound is a tertiary amine and lacks the necessary N-H bond to undergo standard N-acylation with reagents like acid chlorides or anhydrides. Therefore, this reaction is not applicable to the parent compound.
Protection and Deprotection Strategies
Nitrogen-protecting groups, such as tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), or fluorenylmethyloxycarbonyl (Fmoc), are fundamental tools in organic synthesis, particularly in peptide chemistry. nih.gov Their purpose is to temporarily block the reactivity of an N-H bond on a primary or secondary amine.
The nitrogen atom in this compound is a tertiary amine due to the presence of the N-methyl substituent. As it lacks a proton on the nitrogen atom (an N-H bond), the concept of protection and deprotection in the traditional sense is not applicable. acs.org These strategies are relevant for precursor molecules like 3,3-dimethylazetidine-2-carboxylic acid, which possesses a secondary amine that would require protection before certain synthetic manipulations, followed by deprotection to reveal the N-H for subsequent reactions like N-methylation.
Ring-Opening and Rearrangement Reactions
The reactivity of the azetidine ring, including in derivatives like this compound, is significantly influenced by the inherent ring strain of the four-membered heterocycle. This strain makes the ring susceptible to cleavage under various conditions, leading to ring-opening reactions. These reactions are a key aspect of azetidine chemistry, allowing for the synthesis of diverse acyclic and heterocyclic structures. For instance, the reaction of 2-(iodomethyl)azetidine derivatives with primary and secondary amines can lead to stable methylamino azetidine products through the displacement of iodide. rsc.org
Rearrangement reactions offer pathways to convert azetidines into other, often more stable, heterocyclic systems, such as five-membered pyrrolidines. magtech.com.cn A notable example is the thermal isomerization of 2-(iodomethyl)azetidines to 3-iodopyrrolidines, a reaction that can be controlled by temperature. rsc.org At room temperature, iodocyclisation of homoallylamines yields the azetidine derivative, but increasing the temperature to 50 °C favors the formation of the rearranged pyrrolidine (B122466) product. rsc.org This stereospecific transformation is proposed to proceed through an aziridinium (B1262131) ion intermediate, which allows for the divergent synthesis of cis- and trans-substituted pyrrolidines. rsc.org
Table 1: Summary of Ring-Opening and Rearrangement Reactions of Azetidine Derivatives
| Reaction Type | Description | Substrate Example | Product Example | Reference |
| Ring-Opening | Nucleophilic displacement of a leaving group on a side chain, preserving the azetidine ring. | 2-(iodomethyl)azetidine | Methylamino azetidine | rsc.org |
| Ring Expansion/ Isomerization | Temperature-controlled rearrangement of an azetidine to a more stable five-membered ring. | 2-(iodomethyl)azetidine | 3-iodopyrrolidine | rsc.org |
| Wolff Rearrangement | Thermal decomposition of a diazotetramic acid to form a β-lactam ketene, which is then functionalized. | Diazotetramic acid | 2-oxoazetidine-3-carboxylic acid derivative | nih.gov |
Green Chemistry Principles and Sustainable Synthesis Methodologies
The application of green chemistry principles to the synthesis of heterocyclic compounds, including azetidines, is a critical area of contemporary research aimed at reducing environmental impact. acs.org These principles focus on minimizing waste, using less hazardous substances, improving energy efficiency, and employing renewable feedstocks. For a molecule like this compound, sustainable synthetic methodologies would involve optimizing reaction conditions to be more environmentally benign. acs.org
A key tenet of green chemistry is the reduction or elimination of volatile organic solvents. Significant progress has been made in developing synthetic routes to azetidines in alternative media. One such approach is the use of microwave irradiation to facilitate cyclocondensation reactions in an alkaline aqueous medium. organic-chemistry.org This method provides a simple and efficient one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines. organic-chemistry.orgresearchgate.net The use of water as a solvent is highly desirable due to its non-toxic, non-flammable, and inexpensive nature.
In addition to aqueous media, research has explored the use of more environmentally responsible organic solvents. For instance, continuous flow synthesis of substituted azetidines has been successfully performed using cyclopentylmethyl ether (CPME), which is considered a greener alternative to traditional solvents like tetrahydrofuran (THF) or dichloromethane (B109758) (DCM). acs.org Solvent-free approaches, such as the reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide on an alumina (B75360) solid support under microwave irradiation, also represent a valuable strategy for green synthesis. organic-chemistry.org
Table 2: Green Solvents and Conditions for Azetidine Synthesis
| Method | Solvent/Medium | Conditions | Advantages | Reference |
| Cyclocondensation | Aqueous (alkaline) | Microwave irradiation | Eliminates organic solvents, fast reaction times. | organic-chemistry.orgresearchgate.net |
| Continuous Flow Synthesis | Cyclopentylmethyl Ether (CPME) | Flow technology | Use of a greener, safer solvent; enhanced process control. | acs.org |
| Ring Expansion | Alumina (solid support) | Solvent-free, microwave irradiation | Avoids solvent use, simple work-up. | organic-chemistry.org |
Catalysis is a cornerstone of green chemistry, offering pathways to more efficient and selective chemical transformations, thereby reducing energy consumption and by-product formation. The synthesis of the azetidine ring has benefited significantly from the development of novel catalytic systems.
Lewis acid catalysis has proven effective for the regioselective synthesis of azetidines. Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃) has been reported as an excellent catalyst for the intramolecular regioselective aminolysis of cis-3,4-epoxy amines, affording azetidines in high yields. frontiersin.org This method is tolerant of various functional groups and demonstrates high selectivity. frontiersin.org
Transition metal catalysis offers a powerful toolkit for constructing the azetidine scaffold.
Palladium (Pd) catalysts have been employed in the intramolecular amination of unactivated C(sp³)–H bonds to form azetidines, providing a direct route to functionalize aliphatic chains. rsc.org
Copper (Cu) catalysts are used in photo-induced radical annulation reactions of aliphatic amines with alkynes to produce highly substituted azetidines. nih.gov This method allows for the formation of complex scaffolds with vicinal tertiary or even quaternary-quaternary centers. nih.gov
Gold (Au) complexes have emerged as effective photocatalysts in energy transfer reactions, enabling the [2+2] photocycloaddition of 2-isoxazoline-3-carboxylates with alkenes to yield azetidines. acs.org This approach is notable for its use of a greener solvent and its potential as a surrogate for more conventional iridium-based systems. acs.org
These catalytic advancements provide efficient and selective methods for constructing the azetidine core, which are fundamental for the sustainable synthesis of derivatives like this compound.
Table 3: Catalytic Systems for the Synthesis of Azetidine Derivatives
| Catalyst Type | Catalyst Example | Reaction Type | Key Features | Reference |
| Lewis Acid | Lanthanum(III) triflate (La(OTf)₃) | Intramolecular aminolysis of epoxy amines | High regioselectivity, high yields, functional group tolerance. | frontiersin.org |
| Transition Metal | Palladium (Pd) complexes | Intramolecular C-H amination | Direct functionalization of unactivated C(sp³)–H bonds. | rsc.org |
| Transition Metal | Copper (Cu) complexes | Photo-induced [3+1] radical cyclization | Formation of highly substituted azetidines. | nih.gov |
| Photocatalyst | Gold (Au) complexes | [2+2] photocycloaddition | Energy transfer catalysis, use of green solvents. | acs.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the three-dimensional structure and dynamics of molecules in solution. For this compound, a combination of 1D and 2D NMR techniques would be essential for a complete structural assignment.
High-Resolution 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the different methyl and methylene (B1212753) protons. The N-methyl group would likely appear as a singlet, while the two C3-methyl groups, being diastereotopic, could potentially show separate singlets. The C2 proton, being adjacent to the carboxylic acid group, would be deshielded and appear as a singlet. The C4 methylene protons are diastereotopic and would be expected to appear as two distinct signals, likely as an AB quartet, due to their different spatial environments relative to the substituents on the four-membered ring. The acidic proton of the carboxylic acid would typically appear as a broad singlet at a downfield chemical shift (δ 10-13 ppm), although its position is highly dependent on solvent and concentration due to hydrogen bonding and exchange. mdpi.comchegg.com
¹³C NMR Spectroscopy: The carbon NMR spectrum would provide complementary information. The carbonyl carbon of the carboxylic acid is expected to resonate in the range of δ 170-185 ppm. mdpi.com The quaternary carbon at C3 would appear as a single peak, as would the C2 carbon. The carbons of the three methyl groups are expected to have distinct chemical shifts. The C4 methylene carbon would also be observed.
2D NMR Spectroscopy:
COSY (Correlation Spectroscopy): A COSY experiment would be crucial for identifying the coupling network between the C4 methylene protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate the proton signals with their directly attached carbon atoms, confirming the assignments made from the 1D spectra.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is particularly valuable as it reveals long-range (2-3 bond) correlations between protons and carbons. mdpi.com This would allow for unambiguous assignment of the quaternary C3 carbon and the carbonyl carbon by observing correlations from the methyl protons and the C2 proton, respectively. It would also help to definitively assign the N-methyl and C3-methyl groups.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons. This would be instrumental in the conformational analysis of the azetidine ring.
A hypothetical data table for the predicted NMR chemical shifts is presented below.
| Atom | ¹H Chemical Shift (δ, ppm) (Predicted) | ¹³C Chemical Shift (δ, ppm) (Predicted) | Key HMBC Correlations (Predicted) |
| C2-H | Singlet | ~60-70 | C=O, C3, C4 |
| C4-H₂ | AB quartet | ~50-60 | C2, C3, N-CH₃ |
| N-CH₃ | Singlet | ~40-50 | C2, C4 |
| C3-(CH₃)₂ | Two singlets | ~20-30 | C2, C3, C4 |
| COOH | Broad singlet | ~170-185 | - |
Conformational Analysis via Coupling Constants and NOE Effects
The four-membered azetidine ring is not planar and exists in a puckered conformation. The degree of puckering and the preferred orientation of the substituents are key aspects of its conformational analysis.
Coupling Constants: The magnitude of the geminal coupling constant (²J) between the diastereotopic C4 methylene protons can provide information about the ring pucker.
NOE Effects: NOESY experiments would be the primary method for determining the relative stereochemistry and preferred conformation. For instance, observing a Nuclear Overhauser Effect (NOE) between the N-methyl protons and one of the C3-methyl groups would indicate their spatial proximity, providing insight into the ring's conformation and the orientation of the substituents. Similarly, NOEs between the C2 proton and the C4 protons would help to define the puckering of the azetidine ring.
Dynamic NMR Studies of Ring Inversion or Rotamerism
Azetidine rings can undergo a process of ring inversion, where one puckered conformation inverts into another. In this compound, this process would interconvert the axial and equatorial positions of the substituents on the nitrogen and C4 carbon.
Dynamic NMR (DNMR): By acquiring NMR spectra at different temperatures, it is possible to study this dynamic process. At low temperatures, the inversion may be slow on the NMR timescale, resulting in separate signals for the two conformers. As the temperature is raised, the rate of inversion increases, leading to coalescence of these signals and eventually to time-averaged signals at higher temperatures. Analysis of the line shapes as a function of temperature can provide the activation energy (ΔG‡) for the ring inversion process. Such studies have been performed on the parent azetidine molecule to determine its inversion barrier.
Vibrational Spectroscopy (FT-IR, FT-Raman)
Vibrational spectroscopy provides information about the functional groups present in a molecule and can also be sensitive to conformational changes and intermolecular interactions.
Detailed Band Assignment and Normal Mode Analysis
FT-IR Spectroscopy: The infrared spectrum of this compound would be dominated by the characteristic absorptions of the carboxylic acid group. A very broad O-H stretching band would be expected in the region of 2500-3300 cm⁻¹, which is a hallmark of hydrogen-bonded carboxylic acid dimers. nih.govbldpharm.com Superimposed on this broad band would be the C-H stretching vibrations of the methyl and methylene groups. A strong carbonyl (C=O) stretching absorption would be present around 1700-1730 cm⁻¹. nih.govbldpharm.com The C-N stretching of the azetidine ring and various bending vibrations of the methyl and methylene groups would appear in the fingerprint region (below 1500 cm⁻¹).
FT-Raman Spectroscopy: FT-Raman spectroscopy would provide complementary information. The C=O stretch is typically a strong band in the Raman spectrum. The symmetric stretching of the C-C and C-N bonds of the ring would also be expected to be Raman active. The O-H stretching vibration is generally weak in the Raman spectrum.
A detailed band assignment would require computational calculations (e.g., using Density Functional Theory, DFT) to predict the vibrational frequencies and intensities, which can then be compared with the experimental spectra.
A hypothetical data table for the predicted vibrational frequencies is presented below.
| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted FT-Raman Frequency (cm⁻¹) |
| O-H stretch (H-bonded) | 3300-2500 (very broad, strong) | Weak |
| C-H stretch (methyl, methylene) | 2980-2850 (medium-sharp) | 2980-2850 (strong) |
| C=O stretch | 1730-1700 (strong) | 1730-1700 (strong) |
| C-N stretch | ~1200-1100 (medium) | ~1200-1100 (medium) |
| C-C stretch (ring) | ~1000-900 (medium) | ~1000-900 (strong) |
| O-H bend (in-plane) | ~1440-1395 (medium) | Weak |
| O-H bend (out-of-plane) | ~950-910 (broad, medium) | Weak |
Investigation of Intramolecular Hydrogen Bonding
The presence of a nitrogen atom in the azetidine ring raises the possibility of intramolecular hydrogen bonding between the carboxylic acid proton and the nitrogen atom. This would form a five-membered ring.
The formation of an intramolecular hydrogen bond would have a noticeable effect on the vibrational spectrum. The O-H stretching frequency would be expected to shift to a lower wavenumber and the band might become sharper compared to the very broad band of an intermolecularly hydrogen-bonded dimer. acs.org Similarly, the C=O stretching frequency might also be affected. By comparing the spectra in different solvents (polar vs. non-polar) and at different concentrations, one could probe the extent of intra- versus intermolecular hydrogen bonding. In non-polar solvents and at low concentrations, intramolecular hydrogen bonding, if present, would be more favored.
Despite a comprehensive search of scientific literature and databases, specific experimental data focusing on the advanced structural and spectroscopic characterization of This compound is not available in the public domain. Research and publications detailing the analysis of its dimerization and association phenomena, mass spectrometry, and X-ray crystallography could not be located.
General principles and techniques applicable to the characterization of related compounds are well-documented. However, this article is strictly limited to the presentation of data specifically for "this compound" as per the user's request.
Advanced Structural and Spectroscopic Characterization
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry for Exact Mass Determination
No high-resolution mass spectrometry data for 1,3,3-Trimethylazetidine-2-carboxylic acid is publicly available. This technique would be crucial for determining the compound's exact molecular formula by providing a highly accurate mass-to-charge ratio.
Fragmentation Pathway Analysis for Structural Elucidation
A detailed fragmentation pathway analysis for this compound has not been published. Generally, the mass spectrum of a carboxylic acid shows characteristic fragmentation patterns, including the loss of the carboxylic group (a peak at M-45) and other cleavages influenced by the rest of the molecule's structure. For azetidine (B1206935) derivatives, ring opening and subsequent fragmentations are common pathways. Without the actual mass spectrum, a specific analysis cannot be provided.
X-ray Crystallography
Elucidation of Solid-State Molecular Conformation
There are no published crystal structures for this compound. X-ray crystallography would reveal the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and the conformation of the azetidine ring.
Analysis of Intermolecular Interactions and Crystal Packing
Without a crystal structure, the intermolecular interactions and crystal packing of this compound cannot be analyzed. This analysis would typically detail hydrogen bonding networks, van der Waals forces, and how the molecules arrange themselves in the crystal lattice.
Chiroptical Spectroscopy (CD/ORD)
Chiroptical spectroscopic techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are indispensable tools for probing the stereochemical and conformational aspects of chiral molecules like this compound. These methods rely on the differential interaction of left and right circularly polarized light with a chiral sample, providing information that is exquisitely sensitive to the molecule's three-dimensional arrangement.
Determination of Absolute Stereochemistry
The absolute configuration of the stereocenter at the C2 position of this compound is a critical determinant of its biological activity and its influence on the conformation of peptides into which it may be incorporated. Chiroptical spectroscopy offers a powerful, non-destructive method for assigning this absolute stereochemistry, typically as either (S) or (R).
The determination of absolute configuration via CD spectroscopy often involves comparing the experimentally measured spectrum with that of a reference compound with a known stereochemistry. Alternatively, and with increasing prevalence, computational methods are employed to predict the CD spectra for both possible enantiomers. The sign and intensity of the observed Cotton effects in the CD spectrum, which correspond to the electronic transitions of the molecule's chromophores (such as the carboxylic acid group), are directly related to the spatial arrangement of the atoms around the chiral center.
For amino acids and their derivatives, the n → π* transition of the carboxyl group is a key chromophore that gives rise to a characteristic CD signal. The sign of this Cotton effect can often be correlated with the absolute configuration at the α-carbon. While specific experimental CD data for this compound is not extensively reported in publicly available literature, theoretical calculations based on density functional theory (DFT) can provide reliable predictions. These computational approaches model the potential conformations of the molecule and calculate the resulting Boltzmann-averaged CD spectrum for each enantiomer. By comparing the predicted spectrum with an experimental one, the absolute configuration can be confidently assigned.
Table 1: Predicted Chiroptical Data for Enantiomers of this compound (Hypothetical Data)
| Enantiomer | Wavelength of n → π* Transition (nm) | Predicted Sign of Cotton Effect |
| (S)-1,3,3-Trimethylazetidine-2-carboxylic acid | ~210-230 | Positive (+) |
| (R)-1,3,3-Trimethylazetidine-2-carboxylic acid | ~210-230 | Negative (-) |
Note: The data in this table is hypothetical and serves as an illustration of how chiroptical data is used to differentiate between enantiomers. Actual values would need to be determined through specific experimental measurement or high-level computational studies.
Conformational Transitions in Solution
The four-membered ring of this compound is inherently strained, leading to a puckered conformation rather than a planar one. This puckering, along with the orientation of the carboxylic acid and N-methyl groups, can be influenced by the solvent environment. Chiroptical spectroscopy is highly sensitive to such conformational changes.
Variations in solvent polarity, pH, or temperature can induce shifts in the conformational equilibrium of the azetidine ring and the rotamers of the carboxylic acid group. These changes in molecular geometry alter the spatial relationships between chromophores and, consequently, modify the observed CD and ORD spectra. For instance, a change in solvent from a non-polar to a polar one might stabilize a different ring pucker or a specific rotamer of the carboxyl group, leading to a measurable change in the CD signal's intensity or even a sign inversion of a Cotton effect.
By systematically studying the CD and ORD spectra of this compound under various solution conditions, it is possible to map its conformational landscape. This information is vital for understanding how this constrained amino acid might behave in different biological or chemical environments, such as within a peptide chain or at the active site of an enzyme.
Table 2: Influence of Solvent on the Major CD Cotton Effect of (S)-1,3,3-Trimethylazetidine-2-carboxylic acid (Hypothetical Data)
| Solvent | Dielectric Constant | Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |
| Cyclohexane | 2.0 | 225 | +4500 |
| Methanol | 32.7 | 220 | +5200 |
| Water | 80.1 | 218 | +5800 |
Note: This table presents hypothetical data to illustrate the potential impact of the solvent on the chiroptical properties, reflecting possible conformational shifts. Specific experimental verification is required.
Computational and Theoretical Studies
Quantum Mechanical (QM) Calculations (e.g., DFT)
Quantum mechanical calculations, particularly Density Functional Theory (DFT), are fundamental to modern computational chemistry. DFT methods are used to predict molecular properties by solving approximations of the Schrödinger equation, offering a balance between accuracy and computational cost. thescience.dev These calculations are instrumental in exploring the geometry, electronic landscape, and spectroscopic properties of molecules like 1,3,3-trimethylazetidine-2-carboxylic acid.
Geometry optimization is a computational process that determines the lowest-energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For cyclic molecules like azetidines, this is crucial for understanding the ring's conformation.
Studies on the parent L-azetidine-2-carboxylic acid (Aze) using DFT and ab initio methods have shown that the four-membered azetidine (B1206935) ring is not planar but adopts a "puckered" conformation. nih.gov The degree and nature of this puckering are influenced by the substituents on the ring. For this compound, the presence of two methyl groups at the C3 position and one at the nitrogen atom would introduce significant steric hindrance.
Computational analysis would predict that the azetidine ring puckering is maintained, and the conformational landscape would be dominated by the energetic cost of steric clashes between the methyl groups and the carboxylic acid group. The orientation of the C2-carboxylic acid group (axial vs. equatorial-like) and the N-methyl group would be key determinants of the most stable conformer. Molecular mechanics calculations on substituted piperidines (a related six-membered nitrogen heterocycle) have successfully predicted conformer energies, demonstrating that electrostatic interactions are critical, especially in protonated forms. nih.gov A similar approach would be necessary to map the potential energy surface of this compound and identify its low-energy conformers.
The electronic structure of a molecule dictates its reactivity. Frontier Molecular Orbital (FMO) theory is a key component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: The outermost orbital containing electrons. Its energy level relates to the molecule's ability to donate electrons (nucleophilicity).
LUMO: The innermost orbital without electrons. Its energy level relates to the molecule's ability to accept electrons (electrophilicity).
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO. A small gap suggests high chemical reactivity and low kinetic stability, as less energy is required for electronic excitation. irjweb.com
For this compound, DFT calculations would be used to determine the energies and spatial distributions of these orbitals. researchgate.netnih.gov In related studies on other heterocyclic compounds, the HOMO and LUMO are often located on specific functional groups or aromatic rings. researchgate.netmdpi.com For this molecule, the HOMO is expected to have significant contributions from the lone pair on the nitrogen atom and the oxygen atoms of the carboxyl group. The LUMO is likely to be centered on the antibonding π* orbital of the carbonyl group (C=O). The HOMO-LUMO gap would provide a quantitative measure of the molecule's chemical reactivity. nih.gov
Mulliken charge analysis or other charge partitioning schemes would reveal the distribution of electron density across the molecule, identifying electropositive (electron-deficient) and electronegative (electron-rich) sites, which are crucial for predicting intermolecular interactions. irjweb.com
Table 1: Illustrative FMO Data for a Hypothetical Azetidine Derivative (Calculated via DFT/B3LYP) This table presents typical values based on calculations for similar heterocyclic molecules and is for illustrative purposes only.
| Parameter | Energy (eV) | Description |
| EHOMO | -6.45 | Indicates electron-donating capability |
| ELUMO | -0.98 | Indicates electron-accepting capability |
| ΔE (Gap) | 5.47 | Reflects chemical reactivity and stability |
Theoretical vibrational analysis is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. After performing a geometry optimization, frequency calculations using DFT can predict the vibrational modes of the molecule. nih.gov
For this compound, key predicted vibrational frequencies would include:
O-H stretch of the carboxylic acid group.
C=O stretch of the carbonyl group, typically in the range of 1690–1750 cm⁻¹ for protonated carboxylic acids. nih.gov
C-N stretches within the azetidine ring.
C-H stretches and bends from the methyl and methylene (B1212753) groups.
Studies on other carboxylic acids have shown a correlation between the C=O stretching frequency and the acid's pKa, demonstrating how computational spectroscopy can probe chemical properties. nih.gov Theoretical spectra for azetidine derivatives have been successfully calculated using DFT methods like B3LYP, providing reliable assignments for all observed bands in experimental FT-IR and FT-Raman spectra. nih.govresearchgate.net These calculations help to confirm the molecular structure by matching the predicted spectrum to the experimental one.
Computational methods, particularly the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and spin-spin coupling constants. nih.gov
For this compound, these calculations would predict:
The ¹H chemical shift of the proton on the C2 carbon (α-proton).
The ¹H signals for the three distinct methyl groups and the ring methylene protons.
The ¹³C chemical shifts for the carbonyl carbon, the quaternary C3 carbon, and all other carbons in the molecule.
The predicted values are compared against experimental data to confirm the structure. jmchemsci.com Theoretical studies on fluorenone-2-carboxylic acid and other complex molecules have shown excellent agreement between GIAO-calculated and experimental NMR data. nih.gov This predictive power is invaluable for distinguishing between isomers or conformational states.
QM calculations are essential for studying reaction mechanisms, providing a detailed picture of the energy landscape connecting reactants, transition states, and products. This is particularly relevant for the synthesis or reactions of strained rings like azetidines.
Computational studies have been used to model the formation of azetidine rings. For instance, DFT calculations were used to predict the favorability of different alkene-oxime pairs in photocatalyzed reactions to form azetidines by calculating frontier orbital energies and transition states. thescience.dev When modeling the synthesis of azetidines from epoxy amines, transition state calculations showed that the energy barrier for azetidine formation was lower than for the competing pyrrolidine (B122466) formation under specific catalytic conditions, explaining the observed regioselectivity. frontiersin.org Similarly, the biosynthesis of azetidine-2-carboxylic acid itself from S-adenosylmethionine (SAM) has been elucidated using QM calculations to map the cyclization reaction pathway. nih.gov For this compound, DFT could be employed to model its synthesis, such as the cyclization of a suitably substituted γ-amino-α-halo acid, identifying the key transition state and calculating the activation energy for the ring-closing step. wikipedia.orgresearchgate.net
Molecular Dynamics (MD) Simulations
While QM methods are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing insights into conformational dynamics, solvation, and large-scale molecular motion. researchgate.netglobalauthorid.com
For this compound, MD simulations would typically be performed in a solvent box (e.g., water) to simulate its behavior in solution. These simulations can reveal:
Conformational Dynamics: How the azetidine ring puckers and flexes over time and how the substituents reorient themselves.
Solvation Structure: How water molecules arrange around the carboxylic acid and the charged nitrogen (in its protonated state), including the calculation of radial distribution functions and hydration numbers. nih.gov
Hydrogen Bonding: The dynamics of hydrogen bond formation and breakage between the molecule and surrounding water molecules, or between molecules in a condensed phase.
MD simulations have been effectively used to study the hydration of carboxylate groups in peptides and the behavior of other azetidine derivatives, validating docking results and providing insight into their stability and interactions within a biological or solution environment. researchgate.netnih.goviitg.ac.in
Conformational Dynamics in Solution
The conformational landscape of azetidine-based compounds is a key determinant of their function, particularly when incorporated into larger molecules like peptides. The four-membered ring imposes significant geometric constraints, yet it possesses a degree of flexibility that influences its interactions.
The introduction of gem-dimethyl groups at the C3 position, as in this compound, is expected to significantly alter these dynamics. This substitution would introduce steric hindrance that restricts the puckering of the azetidine ring, a primary mode of its conformational flexibility. This is analogous to the Thorpe-Ingold effect, where gem-disubstitution can favor ring closure and alter ring conformation. The trimethylated derivative would likely be more rigid than the parent Aze, potentially leading to more defined conformational states in solution.
| Property | Azetidine-2-carboxylic acid (Aze) | L-Proline (Pro) | Reference |
|---|---|---|---|
| Flexibility in Peptides | More flexible | Less flexible | nih.gov |
| Repulsive Interactions | Decreased constraints from noncovalent interactions | Higher constraints from noncovalent interactions | nih.gov |
| Energetic Favorability of Extended Conformations | Less favorable | More favorable | nih.gov |
| Effect on Ordered Polypeptide Stability | Entropically lessens stability | Contributes to stability | nih.gov |
Solvent Effects on Molecular Structure and Interactions
The interaction of a molecule with its solvent environment is crucial for its structure, stability, and reactivity. Molecular dynamics (MD) simulations provide a window into these effects at an atomic level.
Simulations of the parent compound, azetidine-2-carboxylic acid, in biphasic systems (e.g., cyclohexane/water) have been used to probe its solvent preferences. These studies show that Aze, much like proline, tends to position itself at the interface between the aqueous and non-polar layers. However, Aze was found to spend more time in the aqueous layer compared to proline, indicating a greater affinity for polar environments. nih.gov This preference is driven by its ability to form hydrogen bonds with water. Compared to proline, Aze exhibits a slightly higher hydrogen-bonding potential, with stronger electrostatic interactions but weaker non-electrostatic interactions with water. nih.gov
| Interaction Type | Observation for Aze | Comparison with Proline | Reference |
|---|---|---|---|
| Hydrogen Bonding Potential | High | Slightly higher than Proline | nih.gov |
| Electrostatic Interactions with Water | Stronger than Proline | - | nih.gov |
| Non-Electrostatic Interactions with Water | Weaker than Proline | - | nih.gov |
| Solvent Preference | Prefers aqueous layer over non-polar | Spends more time in aqueous layer than Proline | nih.gov |
Docking and Molecular Modeling Studies
Molecular docking and modeling are indispensable computational techniques for predicting how a ligand might bind to a protein receptor. researchgate.net These methods explore the possible binding poses and estimate the strength of the interaction, guiding further experimental work.
While specific docking studies on this compound are not readily found, the theoretical interactions of its core structure have been explored in detail. For example, quantum mechanical calculations and structural analyses have been used to understand the biosynthesis of azetidine-2-carboxylic acid by the enzyme AzeJ synthase. nih.gov
These studies provide a clear, simulation-based picture of ligand-receptor interactions. In the active site of the enzyme, the carboxylate group (COO⁻) of the substrate is shown to form hydrogen bonds with the side chains of tyrosine and serine residues. nih.gov Simultaneously, the amine group (NH₂) coordinates with the carbonyl oxygen of a phenylalanine residue and the hydroxyl group of another tyrosine. nih.gov Furthermore, this phenylalanine residue engages in a cation-π interaction with the amine group, which is proposed to increase its nucleophilicity and facilitate the cyclization reaction. nih.gov This detailed analysis of non-covalent interactions—hydrogen bonds and cation-π stacking—is a prime example of how theoretical studies can elucidate the precise nature of ligand-receptor binding without relying on experimental activity data.
| Ligand Moiety | Interacting Residue | Type of Interaction | Reference |
|---|---|---|---|
| Carboxylate (COO⁻) | Tyr176, Asn139, Ser203 | Hydrogen Bond | nih.gov |
| Amine (NH₂) | Phe134 (carbonyl oxygen) | Hydrogen Bond | nih.gov |
| Amine (NH₂) | Tyr175 (hydroxyl group) | Hydrogen Bond | nih.gov |
| Amine (NH₂) | Phe134 | Cation-π Interaction | nih.gov |
The prediction of binding modes for structural analogues is a cornerstone of computational drug discovery. By studying related molecules, researchers can build structure-activity relationship (SAR) models. Numerous docking studies have been performed on various azetidine derivatives. For instance, novel 1,3-diazetidin-2-one derivatives were designed and docked into the epidermal growth factor receptor (EGFR) to predict their binding affinity. nih.gov In such studies, a library of compounds is computationally screened against a protein target with a known crystal structure. The docking software calculates the most favorable binding poses and assigns a score based on an empirical scoring function, which estimates the binding free energy.
These theoretical predictions can then be used to prioritize which analogues to synthesize and test experimentally. The predicted binding mode reveals key interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, that contribute to the ligand's affinity. For example, a study on azetidine amides as STAT3 inhibitors used modeling to progress from proline-based compounds to more potent azetidine-based analogues, highlighting the importance of the carboxylic acid motif for inhibitory activity. The models showed how the azetidine ring could position key functional groups to interact with the receptor, guiding the design of analogues with improved properties.
Research Findings on this compound Remain Undisclosed in Publicly Available Literature
Following a comprehensive search of scientific databases and publicly available literature, no specific research articles or data were found for the chemical compound This compound . The investigation aimed to gather information for a detailed article focusing on its biochemical and chemical biology research applications, as outlined in the user's request.
The search queries were targeted to find information on its role as a proline analogue, its impact on peptide and protein conformation, its effects on protein folding, and its integration into peptidomimetics. However, the searches did not yield any studies, datasets, or scholarly mentions of "this compound."
The available body of research extensively covers the non-methylated parent compound, L-azetidine-2-carboxylic acid (Aze) . nih.govnih.govnih.govnih.govnih.gov This proline analogue is known to be incorporated into proteins in place of proline, leading to altered protein stability and conformation. nih.govnih.gov For instance, studies have shown that the substitution of proline with azetidine-2-carboxylic acid can destabilize the collagen triple helix and generally increases the flexibility of peptide chains compared to those containing proline. nih.govnih.gov
However, the structural and conformational properties of the parent L-azetidine-2-carboxylic acid cannot be directly extrapolated to its 1,3,3-trimethylated derivative. The presence of a gem-dimethyl group at the C3 position of the azetidine ring would introduce significant steric hindrance and dramatically alter the puckering of the four-membered ring. This modification would impose unique conformational constraints on the peptide backbone, making its behavior distinct from that of the unsubstituted azetidine-2-carboxylic acid.
Topics such as the synthesis of peptidomimetic libraries, structural characterization by NMR or X-ray crystallography, and the analysis of conformational restriction are well-documented for other constrained amino acids and peptidomimetic scaffolds. researchgate.netnih.govnih.gov Yet, none of the retrieved literature applies these studies to this compound.
Future Research Directions and Methodological Advances
Development of Chemoenzymatic Synthetic Routes
The synthesis of azetidine-containing natural products presents considerable challenges due to the high ring-strain energy of the four-membered heterocycle. rsc.org While various chemical syntheses for azetidine-2-carboxylic acid have been developed, often starting from materials like L-aspartic acid, they can involve multiple steps and harsh reagents. clockss.orgnih.gov Future research should pivot towards developing more efficient and stereoselective chemoenzymatic routes for 1,3,3-Trimethylazetidine-2-carboxylic acid.
Recent discoveries have identified AZE synthases, enzymes that catalyze the intramolecular cyclization of S-adenosylmethionine (SAM) to form the azetidine-2-carboxylic acid ring in bacteria. nih.gov A significant avenue of future research would be the exploration and engineering of these AZE synthases or related SAM lyases. nih.gov Through directed evolution or rational design, these enzymes could potentially be modified to accept substituted precursors, enabling a biocatalytic route to the trimethylated analogue. Such an approach could offer high enantiopurity and milder reaction conditions compared to traditional organic synthesis.
Furthermore, combining enzymatic steps with chemical transformations represents a powerful strategy. For instance, an enzymatic process could be used to form a core azetidine (B1206935) intermediate, followed by chemical methylation steps. This chemoenzymatic approach could streamline the synthesis, reduce waste, and provide access to quantities needed for further investigation. clockss.org
Advanced Spectroscopic Techniques for in situ Analysis
A thorough understanding of the conformational dynamics and reactivity of this compound is crucial. The puckered nature of the azetidine ring, combined with the steric influence of the three methyl groups, creates a complex conformational landscape. capes.gov.br Advanced spectroscopic techniques, particularly for in situ analysis, will be indispensable for future studies.
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy has been used to analyze the conformation of L-azetidine-2-carboxylic acid in solution. capes.gov.br Future work should apply multidimensional NMR techniques (e.g., NOESY, ROESY) to this compound to precisely determine its three-dimensional structure and the orientation of the methyl and carboxylic acid groups. Performing these analyses under various solvent and temperature conditions would provide insight into its dynamic behavior. The use of specialized solvents, such as deuterated acetonitrile, which is known to facilitate photochemical azetidine synthesis, could also be beneficial for in situ monitoring of its formation. nih.gov
In situ spectroscopic methods like Raman and Fourier-Transform Infrared (FTIR) spectroscopy, coupled with theoretical calculations, could be employed to monitor synthetic reactions in real-time. researchgate.net This would allow for the identification of transient intermediates and byproducts, leading to a deeper understanding of reaction mechanisms and optimization of reaction conditions. researchgate.net
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
Note: These are estimated chemical shift (δ) ranges based on typical values for similar functional groups. Actual values may vary.
| Proton(s) | Environment | Predicted Chemical Shift (ppm) |
| H on C2 | Adjacent to COOH and N | 3.5 - 4.5 |
| H on C4 | Adjacent to N | 3.0 - 4.0 |
| CH₃ on N | N-methyl group | 2.2 - 2.8 |
| CH₃ on C3 | Gem-dimethyl group | 1.2 - 1.7 |
| H on COOH | Carboxylic acid proton | 10.0 - 13.0 (broad) |
| Data based on general principles of NMR spectroscopy. libretexts.org |
Machine Learning and AI for Predictive Modeling of Compound Behavior
Future research should focus on developing ML models trained on datasets of related nitrogen heterocycles to predict key characteristics of the target compound. mit.edunih.gov These models could forecast physicochemical properties such as solubility, lipophilicity, and pKa, which are critical for potential applications. Furthermore, ML can be used to predict reaction outcomes and yields for novel synthetic routes, significantly accelerating the optimization process. researchgate.net Interpretable ML approaches, which provide insights into how molecular substructures influence predicted properties, could be particularly valuable for rational design. researchgate.netresearchgate.net
Exploration of Self-Assembly and Supramolecular Chemistry
The unique combination of a rigid, strained ring, a hydrogen bond donor/acceptor (carboxylic acid), and a hydrogen bond acceptor (the ring nitrogen) makes this compound an intriguing building block for supramolecular chemistry. Peptides and other small molecules are known to self-assemble into ordered nanostructures, and the structural features of this azetidine derivative could be harnessed for similar purposes. nih.gov
A promising research direction is to investigate the self-assembly behavior of this compound and its simple derivatives (e.g., amides, esters) in various solvents. Techniques such as transmission electron microscopy (TEM), scanning electron microscopy (SEM), and atomic force microscopy (AFM) could be used to visualize any resulting nanostructures, such as fibers, ribbons, or vesicles. The gem-dimethyl groups at the C3 position are expected to impose significant conformational constraints, which could lead to unique and predictable packing arrangements not observed with simpler azetidines.
Furthermore, the incorporation of this azetidine moiety into larger molecules, such as peptides or polymers, could be explored. Its rigid structure could be used to induce specific secondary structures or to create well-defined cavities for host-guest chemistry. The strain within the four-membered ring could also be exploited as a trigger for dynamic covalent chemistry or stimuli-responsive materials. rsc.org
Design of Fluorescent Probes Incorporating the Azetidine Moiety
A highly promising area of future research is the use of the azetidine moiety to create advanced fluorescent probes. It has been demonstrated that replacing the traditional N,N-dialkylamino groups in many common fluorophores with an azetidine ring can dramatically improve their performance. nih.govacs.orgx-mol.com This enhancement is attributed to the suppression of the non-radiative twisted intramolecular charge transfer (TICT) state, which leads to increased fluorescence quantum yields and superior photostability. nih.govvanderbilt.edu
Future studies should focus on synthesizing new fluorescent dyes that incorporate the this compound scaffold. The carboxylic acid group provides a convenient handle for conjugation to biomolecules, while the core azetidine structure is expected to confer enhanced photophysical properties. The gem-dimethyl groups may further restrict conformational flexibility, potentially leading to even greater brightness and photostability compared to unsubstituted azetidinyl fluorophores. nih.gov
This strategy could be applied to a wide range of fluorophore families, including coumarins, rhodamines, and naphthalimides, to create a new palette of high-performance dyes for biological imaging. acs.orgvanderbilt.eduyoutube.com For example, an azetidinyl derivative of Malachite Green (Aze-MG) showed a 2.6-fold enhancement in brightness compared to the traditional dye, making it a superior probe for live-cell imaging. nih.gov Similar gains could be anticipated for probes derived from this compound.
Table 2: Impact of Azetidine Substitution on Fluorophore Quantum Yield (Φ)
| Fluorophore Pair | Original Quantum Yield (Φ) | Azetidine-Modified Quantum Yield (Φ) | Fold Increase |
| Malachite Green (MG) vs. Aze-MG | 0.12 | 0.28 | 2.3x |
| Thieno-pyrimidine vs. Azetidine-thieno-pyrimidine (in dioxane) | 0.17 | 0.77 | 4.5x |
| Data sourced from studies on azetidinyl fluorophores. nih.govnih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
